2-Hexyl-4-pentynoic Acid

Overview

Description

2-Hexyl-4-pentynoic Acid, also known as HPTA, is a derivative of valproic acid . It has a molecular weight of 182.26 . It is a potent and robust inhibitor of HDAC with an IC50 value of 13 μM . It has been found to have neuroprotective effects .

Molecular Structure Analysis

The molecular formula of this compound is C11H18O2 . The InChI code is 1S/C11H18O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h2,10H,3,5-9H2,1H3,(H,12,13) .Chemical Reactions Analysis

This compound is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis

This compound is a liquid at 20 degrees Celsius and should be stored under inert gas due to its air sensitivity . It has a specific gravity of 0.94 and a refractive index of 1.45 .Scientific Research Applications

Synthesis and Polymer Applications

- Synthesis of 2-Hydroxy-4-pentynoic Acid for Biodegradable Polylactide: 2-Hexyl-4-pentynoic acid is an intermediate in synthesizing 2-hydroxy-4-pentynoic acid, which is crucial for creating 'clickable' biodegradable polylactide. This process involves efficient introduction of various functional groups onto polymers, significantly impacting the physicochemical properties of polylactide (Zhang, Ren, & Baker, 2014).

Chemical Reactions and Methodology

- Preparation of Chlorolactones: this compound plays a role in the chlorolactonization of alkenoic acids, demonstrating its utility in synthesizing various chlorolactones (Zhu, Li, Tong, & Zhang, 2011).

- Ruthenium-Catalyzed Alder Ene Type Reactions: This compound is used in ruthenium-catalyzed reactions for synthesizing natural products, showing its value in organic chemistry and pharmaceutical research (Trost, Probst, & Schoop, 1998).

Biochemical Applications

- Inhibition of 4-oxalocrotonate Tautomerase: this compound acts as an inhibitor for the enzyme 4-oxalocrotonate tautomerase, which is important in understanding enzymatic mechanisms and developing inhibitors for research and therapeutic purposes (Johnson, Czerwinski, Fitzgerald, & Whitman, 1997).

Cancer Research

- Potential Therapy for Breast Carcinoma: Research indicates that this compound could have applications in sensitizing breast tumor cells to anti-neoplastic agents, making it a potential candidate for breast cancer therapy (Ding et al., 2020).

Nanotechnology

- Functionalization on Iron Oxide Nanoparticles: The compound is used to functionalize iron oxide nanoparticles, showcasing its utility in nanotechnology and material science (Baharuddin et al., 2018).

Vibrational and Molecular Analysis

- Conformational and Vibrational Analysis: this compound is also significant in the study of molecular structures and vibrational spectra, contributing to the field of spectroscopy and molecular physics (Crowder & Blankenship, 1989).

Mechanism of Action

Target of Action

2-Hexyl-4-pentynoic Acid, a derivative of valproic acid (VPA), is known to target Histone Deacetylases (HDACs) . HDACs are a class of enzymes that remove acetyl groups from ε-N-acetyl lysines on histones, allowing the histones to wrap the DNA more tightly . It also targets DNA repair proteins such as BRCA1 and Rad51 .

Mode of Action

This compound inhibits HDAC activity with an IC50 value of 13 μM . It also influences the stability of BRCA1 and Rad51 proteins by shortening their half-life . This results in the inhibition of the BRCA1-Rad51-mediated homologous recombination pathway .

Biochemical Pathways

The compound’s action on HDACs leads to histone hyperacetylation . This modification loosens the DNA around the histones, allowing for increased gene expression . The inhibition of the BRCA1-Rad51-mediated homologous recombination pathway disrupts DNA repair, leading to increased DNA damage .

Result of Action

The compound has been shown to have potent neuroprotective effects . It protects against glutamate-induced excitotoxicity in cultured neurons . In the context of cancer, it acts as a radiosensitizer, enhancing the effect of radiotherapy on breast cancer cells .

Action Environment

The action of this compound can be influenced by the environment in which it is used. For instance, in the context of radiotherapy for breast cancer, the compound’s radiosensitizing properties are enhanced . .

Safety and Hazards

properties

IUPAC Name |

2-prop-2-ynyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h2,10H,3,5-9H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQSBRQHALCSLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC#C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70914685 | |

| Record name | 2-(Prop-2-yn-1-yl)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70914685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96017-59-3 | |

| Record name | Octanoic acid, 2-(2-propyn-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096017593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Prop-2-yn-1-yl)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70914685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hexyl-4-pentynoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

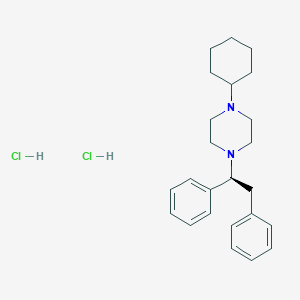

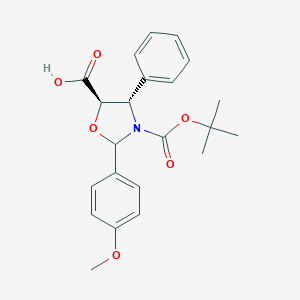

Feasible Synthetic Routes

Q & A

Q1: How does HPTA exert its radiosensitizing effect in breast cancer cells?

A1: Research indicates that HPTA enhances the sensitivity of breast cancer cells to radiotherapy by hindering the DNA damage repair process. Specifically, HPTA targets the BRCA1-Rad51-mediated homologous recombination pathway, a crucial mechanism for repairing double-strand DNA breaks. [] This inhibition of DNA repair makes cancer cells more susceptible to the damaging effects of radiation. []

Q2: What is the mechanism by which HPTA disrupts the BRCA1-Rad51-mediated homologous recombination pathway?

A2: Studies suggest that HPTA affects the stability of key proteins involved in this pathway, namely BRCA1 and Rad51. HPTA was found to reduce the half-life of these proteins, potentially leading to their degradation and subsequent impairment of the homologous recombination repair mechanism. [] This disruption ultimately enhances the sensitivity of breast cancer cells to radiation therapy.

Q3: Has HPTA demonstrated efficacy in preclinical models of breast cancer?

A3: Research has shown that HPTA exhibits radiosensitizing effects in both in vitro and in vivo models of breast cancer. In cell culture studies, HPTA enhanced the cytotoxic effects of radiation in various breast cancer cell lines, including MCF7, EUFA423, HCC1937, and a DMBA-induced rat breast cancer-derived primary culture cell line. [] Furthermore, HPTA demonstrated significant radiosensitizing activity in a DMBA-induced breast cancer rat model. [] These findings suggest that HPTA holds promise as a potential therapeutic agent for enhancing the efficacy of radiotherapy in breast cancer treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyloctahydropyrrolo[3,4-B]pyrrole](/img/structure/B159061.png)

![2,4-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B159073.png)